(S)-methyl 2-amino-3-(4-iodophenyl)propanoate

Radiochemistry Nuclear Medicine Oncology

(S)-Methyl 2-amino-3-(4-iodophenyl)propanoate (CAS 113850-77-4), also known as 4-iodo-L-phenylalanine methyl ester, is a chiral amino acid derivative featuring an iodo-substituted aromatic ring and a methyl ester protecting group. With a molecular formula of C₁₀H₁₂INO₂ and a molecular weight of 305.11 g/mol , it serves as a critical building block for targeted molecular synthesis.

Molecular Formula C10H12INO2
Molecular Weight 305.11 g/mol
CAS No. 113850-77-4
Cat. No. B168922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-methyl 2-amino-3-(4-iodophenyl)propanoate
CAS113850-77-4
Synonyms(S)-Methyl2-amino-3-(4-iodophenyl)propanoate
Molecular FormulaC10H12INO2
Molecular Weight305.11 g/mol
Structural Identifiers
SMILESCOC(=O)C(CC1=CC=C(C=C1)I)N
InChIInChI=1S/C10H12INO2/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7/h2-5,9H,6,12H2,1H3/t9-/m0/s1
InChIKeyFFJCJOBIONHKJL-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (S)-Methyl 2-Amino-3-(4-iodophenyl)propanoate (CAS 113850-77-4) for Advanced Synthesis and Radiochemistry


(S)-Methyl 2-amino-3-(4-iodophenyl)propanoate (CAS 113850-77-4), also known as 4-iodo-L-phenylalanine methyl ester, is a chiral amino acid derivative featuring an iodo-substituted aromatic ring and a methyl ester protecting group. With a molecular formula of C₁₀H₁₂INO₂ and a molecular weight of 305.11 g/mol [1], it serves as a critical building block for targeted molecular synthesis. Its primary value lies in the unique combination of (1) defined (S)-stereochemistry for chirality-dependent applications, (2) a para-iodo substituent enabling versatile cross-coupling chemistry, and (3) a methyl ester that facilitates peptide incorporation or can be selectively removed to reveal the free acid [2]. This compound is specifically utilized as a precursor to radioiodinated imaging agents and as an intermediate in the synthesis of complex bioactive molecules.

Why Generic Substitution Fails: The Critical Role of Chirality and Halogen Position in 4-Iodo-L-Phenylalanine Methyl Ester


Substituting (S)-methyl 2-amino-3-(4-iodophenyl)propanoate with a seemingly similar in-class analog often leads to experimental failure. The most common pitfalls involve stereochemistry and regiochemistry. The (S)-enantiomer (L-configuration) is the biologically relevant form, and its substitution by the (R)-enantiomer (D-configuration) or a racemic mixture can abolish target recognition in biological systems, as the stereospecific L-amino acid transporter 1 (LAT1) mediates its cellular uptake [1]. Furthermore, the position of the iodine atom is crucial; while a 4-iodo (para) substitution yields a substrate for LAT1 with favorable biodistribution, analogs with a 2-iodo (ortho) substitution or a 3-iodo (meta) substitution exhibit different transporter affinities and in vivo localization patterns [2]. Even the free acid form (4-iodo-L-phenylalanine) cannot be directly interchanged with this methyl ester, as the protecting group is essential for specific synthetic sequences requiring chemoselectivity, such as peptide coupling on solid supports . These critical differences necessitate strict procurement of the exact specified compound to ensure experimental reproducibility and validity.

Quantitative Differentiation Evidence for (S)-Methyl 2-Amino-3-(4-iodophenyl)propanoate


High-Yield Single-Step Radioiodination of 4-Iodophenylalanine Methyl Ester Precursor

As a precursor, the protected (S)-methyl ester derivative enables an expedited, high-yield synthesis of the radioiodinated tracer [¹²⁵I]4-iodophenylalanine. In a direct comparison of synthetic methods using a novel tin precursor derived from this compound, the single-step radioiodination and deprotection process achieved a radiochemical yield of 94.8 ± 3.4% (n=5), representing a significant improvement over the traditional two-step method which yielded 76.6% overall (calculated from 91.6 ± 2.7% for step 1 and 83.7 ± 1.7% for step 2) [1].

Radiochemistry Nuclear Medicine Oncology

Comparative Cellular Uptake of Radioiodinated 4-Iodophenylalanine vs. Native Phenylalanine in Breast Cancer Cells

The radioiodinated tracer synthesized from the (S)-methyl ester precursor demonstrates amino acid transporter-mediated cellular uptake that is comparable to native L-phenylalanine. After a 60-minute incubation with MCF-7 breast carcinoma cells, the uptake of [¹²⁵I]4-iodophenylalanine was 49.0 ± 0.7% of the input dose. Under identical conditions, the uptake of the native amino acid [¹⁴C]phenylalanine was 55.9 ± 0.5% [1]. This demonstrates that the para-iodo substitution does not abrogate recognition by the L-type amino acid transporter 1 (LAT1), a key target for tumor imaging.

Tumor Targeting Amino Acid Transport Breast Cancer

Selective Pancreatic Localization: 4-Iodophenylalanine vs. 3,4-Diiodophenylalanine Analogs

The free amino acid form derived from (S)-methyl 2-amino-3-(4-iodophenyl)propanoate exhibits a unique biodistribution profile distinct from other iodinated phenylalanine analogs. In a comparative whole-body autoradiography study in mice, 4-iodophenylalanine demonstrated pronounced and selective uptake in the exocrine pancreas, whereas the 3,4-diiodophenylalanine analog showed considerably less pancreatic accumulation. A third analog, 3-hydroxy-4-iodophenylalanine, showed no pancreatic uptake [1]. This class-level comparison highlights the importance of precise regiochemistry.

Biodistribution Pancreatic Imaging Autoradiography

Verified (S)-Enantiopurity for Chiral Synthesis Applications

The value of this compound in asymmetric synthesis is contingent on its high enantiomeric purity. The defined (2S)-stereochemistry is a prerequisite for applications such as the synthesis of enantiomerically pure alkyne-bridged amino acids via palladium-mediated coupling [1], and for the creation of chirally-defined metal complexes via oxidative addition to Pd(0) [2]. While quantitative data on enantiomeric excess (ee) for the methyl ester itself is limited in open literature, the free acid (4-iodo-L-phenylalanine) is routinely available with a chiral purity of ≥99.5% by chiral HPLC , suggesting the synthetic route to the ester can preserve high enantiopurity.

Asymmetric Synthesis Peptide Chemistry Cross-Coupling

Optimal Application Scenarios for (S)-Methyl 2-Amino-3-(4-iodophenyl)propanoate


1. Precursor for High-Efficiency Radioiodination in Nuclear Medicine

This is the most compelling and well-documented application. The (S)-methyl ester serves as a key intermediate for synthesizing the novel tin precursor required for radioiodination. As demonstrated, this route enables a high-yield, single-step synthesis of [¹²⁵I]4-iodophenylalanine (94.8% radiochemical yield), making it the preferred method over less efficient two-step protocols for producing no-carrier-added radiotracers for SPECT imaging of LAT1-expressing tumors, such as gliomas and breast cancer [1][2].

2. Building Block for Enantiopure Peptides and Cross-Coupling Chemistry

The combination of a protected amino acid backbone, a reactive iodoarene, and defined (S)-stereochemistry makes this compound a versatile building block. It is specifically used in palladium-mediated cross-coupling reactions (e.g., Heck, Sonogashira, Suzuki) to synthesize complex, enantiomerically pure amino acid derivatives and peptide conjugates [1][2]. The methyl ester allows for selective deprotection or direct use in peptide synthesis, while the iodine serves as a synthetic handle for introducing diverse functional groups or metal complexes [3].

3. Investigational Precursor for Targeted Pancreatic and Tumor Imaging Agents

Based on its class-level biodistribution data, the 4-iodophenylalanine scaffold (derived from this methyl ester) exhibits a distinct advantage over other iodinated analogs for targeting the exocrine pancreas. While 3,4-diiodophenylalanine shows less uptake and 3-hydroxy-4-iodophenylalanine shows none, the 4-iodo isomer demonstrates pronounced and selective pancreatic accumulation [1]. This supports its use in developing novel diagnostic agents for pancreatic diseases and reinforces its value as a tumor-targeting scaffold via LAT1.

4. Metal-Complexation and Organometallic Intermediate Synthesis

The 4-iodo-L-phenylalanine ester can undergo oxidative addition to Pd(0) complexes, yielding p-phenyl metallated amino acid complexes. This specific reactivity, which proceeds with retention of chirality, is a unique synthetic entry point for creating organometallic bioconjugates and novel catalysts, differentiating it from non-iodinated or brominated analogs that exhibit different reactivity profiles in transition-metal-mediated transformations [1].

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